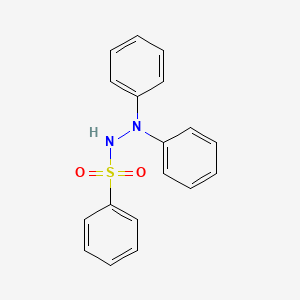![molecular formula C21H20N2O2 B5710833 N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)
N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, also known as MNAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The mechanism of action of N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell proliferation. N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell proliferation, and modulation of gene expression. N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is a relatively new compound, and its full range of applications and limitations are not yet fully understood. Further research is needed to determine the optimal conditions for using N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide in lab experiments and to identify any potential limitations or drawbacks.
Orientations Futures
There are several future directions for research on N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, including the development of new synthesis methods to improve yields and purity, the identification of new targets for N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide in cancer cells, and the evaluation of N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide's potential applications in other areas of medical research. Additionally, further research is needed to determine the optimal conditions for using N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide in lab experiments and to identify any potential limitations or drawbacks. Overall, N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide represents a promising new compound with significant potential for medical research and cancer treatment.
Méthodes De Synthèse
N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 4-methylbenzoyl chloride to form the intermediate product, which is then reacted with ethyl chloroformate to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has anti-cancer properties and can induce apoptosis in cancer cells. N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has also been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation.
Propriétés
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-9-11-16(12-10-15)13-21(24)25-23-20(22)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,13-14H2,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNCJGNQQQSNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(4-methylphenyl)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)


![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)